molecular formula C22H21N3O3 B5492091 N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide

N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide

Cat. No.: B5492091
M. Wt: 375.4 g/mol
InChI Key: LEDLDHDBJVITNP-UHFFFAOYSA-N
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Description

The compound “N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2,6-dihydroxybenzamide” is a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . This compound is related to a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives that have been designed to target Protein arginine methyltransferases 5 (PRMT5), an attractive drug target in the field of epigenetics for the treatment of leukemia and lymphoma .

Mechanism of Action

This compound is related to a series of derivatives that target PRMT5, an enzyme involved in the methylation of arginine residues on proteins . This suggests that the compound could potentially act by inhibiting the activity of PRMT5, although the specific mechanism of action is not detailed in the available literature.

Properties

IUPAC Name

N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-2,6-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-18-8-3-9-19(27)20(18)22(28)24-13-16-7-4-11-23-21(16)25-12-10-15-5-1-2-6-17(15)14-25/h1-9,11,26-27H,10,12-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDLDHDBJVITNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)CNC(=O)C4=C(C=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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